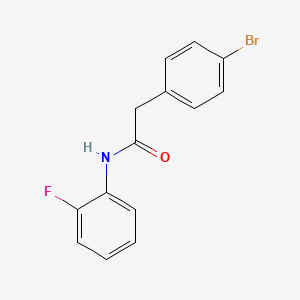
(3R*,4R*)-3-methyl-1-(pyridin-2-ylacetyl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound is closely related to the synthesis of various pyridine and piperidine derivatives. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine, which could be relevant to the synthesis pathways of our compound (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar molecules. For instance, the synthesis of carbon-14 and carbon-13 labelled compounds related to piperidin-4-ols provides insight into the molecular structure and stereochemistry of such compounds (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Chemical Reactions and Properties
The chemical properties and reactions of pyridine and piperidine derivatives can be understood through various studies. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination, reflecting potential reactions and properties of our compound (Fussell, Luan, Peach, & Scotney, 2012).
Physical Properties Analysis
Physical properties can be inferred from related compounds. For example, the synthesis and crystal structure analysis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine provide insights into physical characteristics like melting points, solubility, and crystal structure (Zonouz, Hossaini Sadr, Oskuie, & Bachechi, 2010).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior can be deduced from studies on similar chemical structures. The synthesis and structure of 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives offer valuable insights into the chemical behavior of pyridine and piperidine derivatives (Wu, Tang, Huang, & Shen, 2012).
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Estimation of Circulating Drug Metabolite Exposure in Humans : A study involving TBPT, a compound with a structural fragment similar to the queried compound, used in vitro data and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This research highlights the importance of understanding metabolite behavior in drug development, especially for compounds with high metabolite/parent drug ratios (Obach et al., 2018).
Chemical Synthesis and Reactivity
Synthesis of Functionalized Pyridines : Research on the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents led to the synthesis of 4H-pyrano[3,2-c]pyridines and other compounds, showcasing the reactivity of pyridone-based systems in creating diverse molecular structures, which could be related to the synthesis routes or reactivity of the queried compound (Mekheimer et al., 1997).
Anticancer Activity
Microwave-Assisted Synthesis of Pyran Derivatives : A study detailed an efficient method for synthesizing polysubstituted 4H-pyran derivatives with potential anticancer activity. This research demonstrates the utility of pyran and piperidine derivatives in developing new therapeutic agents, suggesting a possible application area for compounds with similar structures (Hadiyal et al., 2020).
Molecular Interaction and Drug Design
CB1 Cannabinoid Receptor Antagonist : The study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor illustrates the application of piperidine derivatives in designing receptor antagonists for therapeutic purposes. This work reflects the potential of structurally similar compounds in drug discovery (Shim et al., 2002).
Eigenschaften
IUPAC Name |
1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-13-20(17(21)12-16-4-2-3-8-19-16)9-7-18(14,22)15-5-10-23-11-6-15/h2-4,8,14-15,22H,5-7,9-13H2,1H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRZUDYCUZSSEW-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-1-(pyridin-2-ylacetyl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)
![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)
![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

